
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile, also known as ICI 182,780, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It was first synthesized in the 1980s by scientists at Imperial Chemical Industries (ICI) in the United Kingdom. Since then, it has been extensively studied for its potential applications in breast cancer treatment and prevention.
作用機序
Further studies may be conducted to elucidate the mechanism of action of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 and to identify potential off-target effects.
5. Alternative applications: (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 may be investigated for its potential applications in other types of cancer and in non-cancerous conditions, such as osteoporosis.
In conclusion, (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 is a synthetic compound that has been extensively studied for its potential applications in breast cancer treatment and prevention. It works by binding to the estrogen receptor and blocking the estrogen signaling pathway, thereby inhibiting the growth and proliferation of breast cancer cells. It has several advantages for lab experiments, including its high potency and selectivity for the estrogen receptor, but also has some limitations, including its short half-life and potential for off-target effects. There are several future directions for research on (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780, including combination therapy, biomarker identification, clinical trials, mechanism of action studies, and alternative applications.
生化学的および生理学的効果
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has several advantages for lab experiments, including its high potency and selectivity for the estrogen receptor, its ability to inhibit the growth and proliferation of breast cancer cells, and its potential for use in both ER-positive and ER-negative breast cancer cells. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
将来の方向性
There are several future directions for research on (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780, including:
1. Combination therapy: (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 may be used in combination with other drugs to enhance its anti-cancer effects.
2. Biomarker identification: Biomarkers may be identified to predict the response to (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 and to monitor its efficacy.
3. Clinical trials: Clinical trials may be conducted to evaluate the safety and efficacy of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 in breast cancer patients.
4.
合成法
The synthesis of (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 involves several steps, starting from the reaction between 4-hydroxybenzaldehyde and propargyl bromide to form 4-prop-2-ynoxybenzaldehyde. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to form 4-prop-2-enoxybenzaldehyde. The final step involves the reaction between 4-prop-2-enoxybenzaldehyde and cyanide ion to form (2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile.
科学的研究の応用
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile 182,780 has been extensively studied for its potential applications in breast cancer treatment and prevention. It works by binding to the estrogen receptor (ER) and blocking the estrogen signaling pathway, which is known to promote the growth and proliferation of breast cancer cells. It has been shown to be effective in both ER-positive and ER-negative breast cancer cells, making it a promising candidate for the treatment of all types of breast cancer.
特性
CAS番号 |
153225-88-8 |
|---|---|
製品名 |
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile |
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
(2R)-2-hydroxy-2-(4-prop-2-enoxyphenyl)acetonitrile |
InChI |
InChI=1S/C11H11NO2/c1-2-7-14-10-5-3-9(4-6-10)11(13)8-12/h2-6,11,13H,1,7H2/t11-/m0/s1 |
InChIキー |
XKRNDADVWIUTST-NSHDSACASA-N |
異性体SMILES |
C=CCOC1=CC=C(C=C1)[C@H](C#N)O |
SMILES |
C=CCOC1=CC=C(C=C1)C(C#N)O |
正規SMILES |
C=CCOC1=CC=C(C=C1)C(C#N)O |
同義語 |
(R)-4-(2-PROPENYLOXY)-MANDELONITRILE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



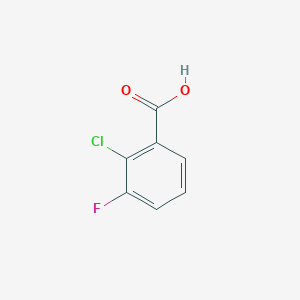
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
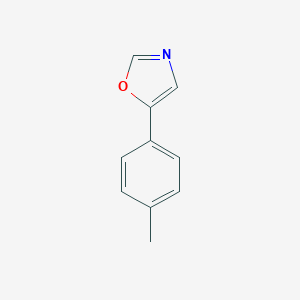
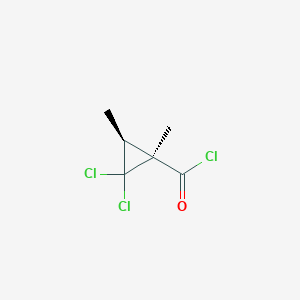
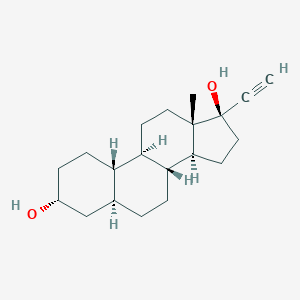



![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)
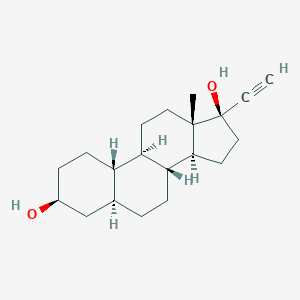
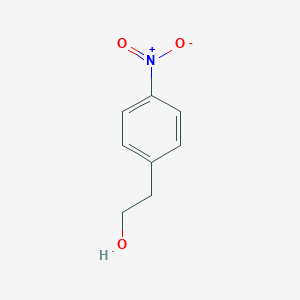
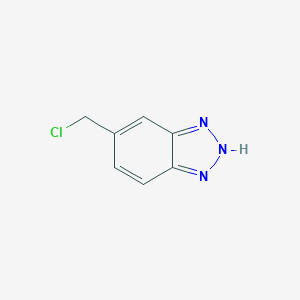
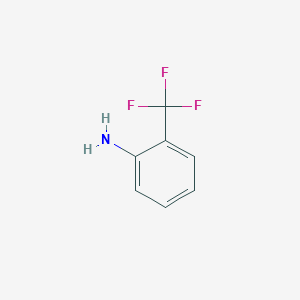
![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)